molecular formula C16H24N2O2S B4707014 N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Katalognummer B4707014
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: KOTPMMCKEDHZNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibits BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a critical role in the development and survival of B cells, and its inhibition leads to the suppression of B cell receptor (BCR) signaling and downstream pathways, ultimately resulting in the induction of apoptosis (programmed cell death) in malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B cell malignancies, both in vitro and in vivo. In addition, this compound has been shown to inhibit BCR signaling and downstream pathways, leading to the suppression of proliferation and survival of malignant B cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis in malignant B cells, and its ability to enhance the activity of other anti-cancer agents. However, this compound has some limitations, including its potential toxicity and the need for further optimization of dosing and scheduling in clinical trials.

Zukünftige Richtungen

Several directions for future research on N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide include:
1. Further evaluation of this compound in clinical trials, both as a single agent and in combination with other therapies.
2. Optimization of dosing and scheduling of this compound in clinical trials.
3. Identification of biomarkers that can predict response to this compound.
4. Development of novel combination therapies that include this compound.
5. Evaluation of this compound in other B cell malignancies, such as Waldenstrom's macroglobulinemia and marginal zone lymphoma.
6. Investigation of the potential role of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B cell malignancies. Further research is needed to optimize its clinical use and explore its potential in other diseases.

Wissenschaftliche Forschungsanwendungen

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Eigenschaften

IUPAC Name

N-(3-methylbutyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-12(2)5-8-17-15(19)13-6-9-18(10-7-13)16(20)14-4-3-11-21-14/h3-4,11-13H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPMMCKEDHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.